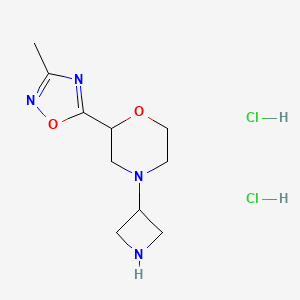

4-(Azetidin-3-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine dihydrochloride

Descripción

The compound 4-(Azetidin-3-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine dihydrochloride is a heterocyclic molecule featuring a morpholine core substituted at positions 2 and 4 with a 3-methyl-1,2,4-oxadiazole ring and an azetidin-3-yl group, respectively. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Key structural attributes include:

- 3-Methyl-1,2,4-oxadiazole: A five-membered aromatic heterocycle with electron-withdrawing properties, often used in drug design to improve metabolic stability .

- Azetidin-3-yl group: A four-membered saturated ring with a secondary amine, introducing steric and electronic effects critical for target interactions.

Propiedades

IUPAC Name |

4-(azetidin-3-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2.2ClH/c1-7-12-10(16-13-7)9-6-14(2-3-15-9)8-4-11-5-8;;/h8-9,11H,2-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYBTCQYVKWVLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(CCO2)C3CNC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine dihydrochloride typically involves multi-step organic synthesis. The process begins with the preparation of the azetidinyl and oxadiazolyl intermediates, which are then coupled to the morpholine ring. Key steps include:

Formation of the Azetidinyl Intermediate: This involves the cyclization of a suitable precursor under basic conditions.

Synthesis of the Oxadiazolyl Intermediate: This is achieved through the reaction of a nitrile with hydrazine, followed by cyclization.

Coupling Reaction: The azetidinyl and oxadiazolyl intermediates are then coupled to the morpholine ring under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(Azetidin-3-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidinyl or oxadiazolyl moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

4-(Azetidin-3-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine dihydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial or antiviral properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 4-(Azetidin-3-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Ring

4-(Azetidin-3-yl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine Dihydrochloride ()

- Key Difference : The 3-methyl group on the oxadiazole is replaced with a cyclopropyl moiety.

- Lipophilicity: Cyclopropyl’s sp³ hybridization may increase logP compared to the methyl group, affecting membrane permeability .

2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine Hydrochloride (1:1) ()

- Key Difference : Lacks the azetidin-3-yl substituent at position 4 of the morpholine.

- Molecular Weight: Lower mass (205.64 g/mol vs. ~280 g/mol for the target compound) due to fewer functional groups .

Variations in Core Heterocycles

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole Hydrochloride ()

- Key Difference : Replaces the morpholine core with a simpler oxadiazole-azetidine structure.

- Implications :

5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole Hydrochloride ()

- Key Difference : Incorporates a methoxybenzyl substituent instead of a morpholine-azetidine system.

- Implications: Aromatic Interactions: The benzyl group enables π-π stacking with aromatic residues in enzyme active sites.

Salt Form and Solubility

- Target Compound (Dihydrochloride): The dihydrochloride salt improves solubility in polar solvents, critical for intravenous formulations.

- Comparison with Monohydrochloride Salts (e.g., ): Dihydrochloride forms generally exhibit higher aqueous solubility but may require pH adjustment for stability .

Tabulated Comparison of Key Properties

| Compound Name | Core Structure | Oxadiazole Substituent | Molecular Weight (g/mol) | Key Feature(s) |

|---|---|---|---|---|

| Target Compound | Morpholine | 3-Methyl | ~280* | Dihydrochloride salt, azetidine substituent |

| 4-(Azetidin-3-yl)-2-(3-cyclopropyl-oxadiazol-5-yl)morpholine dihydrochloride | Morpholine | 3-Cyclopropyl | ~281* | Increased steric bulk |

| 2-(3-Methyl-oxadiazol-5-yl)morpholine hydrochloride (1:1) | Morpholine | 3-Methyl | 205.64 | Simplified pharmacophore |

| 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-oxadiazole hydrochloride | Oxadiazole-azetidine | 2-Methoxyethyl | 219.67 | Enhanced hydrophilicity |

| 5-Azetidin-3-yl-3-(2-methoxybenzyl)-oxadiazole hydrochloride | Oxadiazole-azetidine | 2-Methoxybenzyl | 281.74 | Aromatic interactions |

Research Findings and Implications

- Metabolic Stability : The 3-methyl-1,2,4-oxadiazole group in the target compound likely enhances resistance to oxidative metabolism compared to larger substituents (e.g., cyclopropyl or benzyl) .

- Target Selectivity : The morpholine-azetidine framework may improve selectivity for enzymes or receptors requiring dual hydrogen-bonding interactions.

- Formulation Challenges : Dihydrochloride salts, while improving solubility, may require co-formulants to mitigate hygroscopicity .

Actividad Biológica

4-(Azetidin-3-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

The compound has the following chemical properties:

- Molecular Formula : C₁₀H₁₈Cl₂N₄O₂

- Molecular Weight : 297.18 g/mol

- CAS Number : 2138240-91-0

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. Specifically, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Strong |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

A study highlighted that oxadiazole derivatives demonstrated antibacterial activity comparable to standard antibiotics like gentamicin . The mechanism of action is believed to involve inhibition of key enzymes in bacterial fatty acid biosynthesis, such as enoyl-acyl carrier protein (ACP) reductase .

Anticancer Activity

The potential anticancer effects of oxadiazole derivatives have been explored in various studies. For instance, a series of oxadiazole compounds were tested against human cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| SF-295 (CNS) | 5.0 | High |

| HCT-15 (Colon) | 7.5 | Moderate |

| MCF7 (Breast) | 10.0 | Moderate |

In vitro studies revealed that these compounds could induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Other Biological Activities

Beyond antimicrobial and anticancer properties, derivatives of this compound have also shown:

- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can reduce inflammation markers in vitro.

- Neuroprotective Activity : Certain compounds have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage .

Case Studies

- Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity. The most active compounds showed significant inhibition against Mycobacterium bovis BCG .

- Desai et al. (2016) synthesized pyridine-based oxadiazole hybrids and evaluated their antimicrobial effects, finding enhanced activity against both Gram-positive and Gram-negative bacteria compared to conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.